molecular formula C11H19F3N4 B11746988 [3-(dimethylamino)propyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[3-(dimethylamino)propyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11746988
M. Wt: 264.29 g/mol
InChI Key: RFVHAKPOBVQTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring a trifluoroethyl-substituted pyrazole ring and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted pyrazole. This intermediate is then reacted with 3-(dimethylamino)propylamine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-3-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The position of the trifluoroethyl group and the dimethylamino propyl chain can affect the compound’s ability to interact with different molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H19F3N4

Molecular Weight

264.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C11H19F3N4/c1-17(2)5-3-4-15-6-10-7-16-18(8-10)9-11(12,13)14/h7-8,15H,3-6,9H2,1-2H3

InChI Key

RFVHAKPOBVQTRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.